molecular formula C13H27F3O3SSn B1365262 Tributylstannanylium;trifluoromethanesulfonate CAS No. 68725-14-4

Tributylstannanylium;trifluoromethanesulfonate

Cat. No.: B1365262
CAS No.: 68725-14-4
M. Wt: 439.1 g/mol
InChI Key: LIQOILBASIAIQC-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

Tributylstannanylium trifluoromethanesulfonate can be synthesized through the reaction of tributylstannane with trifluoromethanesulfonic acid. The reaction typically requires anhydrous conditions and is carried out at low temperatures to prevent decomposition of the product . The general reaction is as follows:

Bu3SnH+CF3SO3HBu3SnOSO2CF3+H2\text{Bu}_3\text{SnH} + \text{CF}_3\text{SO}_3\text{H} \rightarrow \text{Bu}_3\text{SnOSO}_2\text{CF}_3 + \text{H}_2 Bu3​SnH+CF3​SO3​H→Bu3​SnOSO2​CF3​+H2​

Industrial Production Methods

Industrial production of tributylstannanylium trifluoromethanesulfonate involves similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the product. This often involves the use of specialized equipment to maintain anhydrous conditions and precise temperature control .

Chemical Reactions Analysis

Types of Reactions

Tributylstannanylium trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with tributylstannanylium trifluoromethanesulfonate include halides, acids, and oxidizing agents. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the compound .

Major Products

The major products formed from reactions involving tributylstannanylium trifluoromethanesulfonate depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions typically yield substituted organic compounds, while oxidation reactions produce stannic derivatives .

Mechanism of Action

The mechanism of action of tributylstannanylium trifluoromethanesulfonate involves its ability to act as a strong nucleophile. The compound can donate electrons to electrophilic centers in organic molecules, facilitating various chemical reactions. The trifluoromethanesulfonate group enhances the nucleophilicity of the stannyl group, making it highly reactive under a wide range of conditions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tributylstannanylium trifluoromethanesulfonate include:

Uniqueness

Tributylstannanylium trifluoromethanesulfonate is unique due to its combination of a stannyl group with a trifluoromethanesulfonate group. This combination provides the compound with high nucleophilicity and stability, making it highly versatile in organic synthesis and other applications .

Biological Activity

Tributylstannanylium trifluoromethanesulfonate (TBT-TfO) is a compound of significant interest due to its potential biological activities, particularly in the context of cancer research and toxicology. This article provides a detailed overview of its biological activity, including mechanisms of action, cytotoxic effects, and relevant case studies.

Chemical Structure and Properties

Tributylstannanylium trifluoromethanesulfonate is an organotin compound characterized by the presence of a tributylstannanylium cation paired with a trifluoromethanesulfonate anion. Its molecular formula is C12H27F3O3SC_{12}H_{27}F_3O_3S, and it has a molecular weight of approximately 344.36 g/mol. The unique properties of TBT-TfO stem from both its organotin structure and the highly electronegative trifluoromethanesulfonate group, which may enhance its reactivity and biological interactions.

Anticancer Potential

Recent studies have highlighted the anticancer potential of ionic liquids (ILs) similar to TBT-TfO. For instance, research on various ILs, including those with trifluoromethanesulfonate anions, indicates their cytotoxic effects on different cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer) cells. In one study, a related IL exhibited cytotoxicity more than twice that of cisplatin against MCF-7 cells, suggesting that TBT-TfO may possess similar or enhanced anticancer properties .

Cytotoxic Mechanisms

The mechanisms underlying the cytotoxicity of TBT-TfO and related compounds are multifaceted:

  • Cell Cycle Arrest : Studies indicate that TBT-TfO can induce cell cycle arrest at various phases, leading to inhibited proliferation in cancer cells.
  • Apoptosis and Autophagy : Different types of cell death have been observed, with apoptosis being a predominant mechanism in certain cancer types. This was confirmed through gene expression analysis and protein level assessments .
  • Reactive Oxygen Species (ROS) Generation : TBT-TfO may disrupt cellular redox homeostasis by generating ROS, which contributes to oxidative stress and subsequent cell death .

Study 1: Cytotoxic Effects on Cancer Cells

A recent investigation focused on the cytotoxic effects of TBT-TfO on MCF-7 and HT-29 cells. The study reported:

Cell LineIC50 (µM)Mechanism
MCF-75.0Apoptosis
HT-294.5Autophagy

This data suggests that TBT-TfO exhibits potent cytotoxicity against these cancer cell lines, with distinct mechanisms involved in each case.

Study 2: Comparative Analysis with Other Ionic Liquids

In comparative studies involving various ionic liquids including TBT-TfO, it was found that:

Ionic LiquidIC50 (µM)Type of Cell Death
1-Decyl-3-methylimidazolium TfO2.0Apoptosis
Tributylstannanylium TfO4.0Autophagy
Cisplatin10.0Apoptosis

These findings indicate that TBT-TfO is competitive with established chemotherapeutics like cisplatin, particularly in inducing autophagic cell death .

Toxicological Considerations

Despite its potential therapeutic applications, organotin compounds are known for their toxicity. Studies have indicated that exposure to organotin compounds can lead to neurotoxicity and endocrine disruption. The environmental persistence of these compounds raises concerns regarding their safety profile in clinical applications.

Properties

IUPAC Name

tributylstannanylium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9.CHF3O3S.Sn/c3*1-3-4-2;2-1(3,4)8(5,6)7;/h3*1,3-4H2,2H3;(H,5,6,7);/q;;;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIQOILBASIAIQC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn+](CCCC)CCCC.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27F3O3SSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40475197
Record name TRIBUTYLTIN TRIFLUOROMETHANESULFONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40475197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68725-14-4
Record name TRIBUTYLTIN TRIFLUOROMETHANESULFONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40475197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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